molecular formula C11H14O3 B024999 (2R,3R)-2-Benzyl-3-hydroxybutyric acid CAS No. 107289-17-8

(2R,3R)-2-Benzyl-3-hydroxybutyric acid

Cat. No. B024999
CAS RN: 107289-17-8
M. Wt: 194.23 g/mol
InChI Key: SBEUUSFSESLNEA-PSASIEDQSA-N
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Description

“(2R,3R)-2-Benzyl-3-hydroxybutyric acid” is a chemical compound with the molecular formula C11H14O3 . It is a chiral compound that belongs to the group of hydroxybutyric acids . This specific compound has a benzyl group attached to the second carbon and a hydroxyl group on the third carbon of the butyric acid chain .


Molecular Structure Analysis

The molecular structure of “(2R,3R)-2-Benzyl-3-hydroxybutyric acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is SBEUUSFSESLNEA-PSASIEDQSA-N .


Physical And Chemical Properties Analysis

“(2R,3R)-2-Benzyl-3-hydroxybutyric acid” has a molecular weight of 194.23 . It has a boiling point of 355.2ºC at 760 mmHg and a density of 1.179g/cm3 . The compound’s PKA is predicted to be 4.50±0.10 .

Future Directions

“(2R,3R)-2-Benzyl-3-hydroxybutyric acid” may have potential applications in organic synthesis, pharmaceuticals, and biochemistry due to its unique structure and properties . It can serve as a precursor for the synthesis of various derivatives and analogs that may have beneficial effects in different fields .

properties

IUPAC Name

(2R,3R)-2-benzyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEUUSFSESLNEA-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Benzyl-3-hydroxybutyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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